molecular formula C19H23NO3 B14940187 8-ethyl-1-hydroxy-4,4,6-trimethyl-1-(2-oxopropyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

8-ethyl-1-hydroxy-4,4,6-trimethyl-1-(2-oxopropyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B14940187
M. Wt: 313.4 g/mol
InChI Key: AYGLCUYXRORREL-UHFFFAOYSA-N
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Description

8-ethyl-1-hydroxy-4,4,6-trimethyl-1-(2-oxopropyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethyl-1-hydroxy-4,4,6-trimethyl-1-(2-oxopropyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multiple steps, including the formation of the pyrroloquinoline core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyrroloquinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization: Introduction of the ethyl, hydroxy, trimethyl, and oxopropyl groups through various organic reactions such as alkylation, oxidation, and reduction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

8-ethyl-1-hydroxy-4,4,6-trimethyl-1-(2-oxopropyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The oxopropyl group can be reduced to an alcohol.

    Substitution: The ethyl and trimethyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various alkyl halides or aryl halides can be used in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the oxopropyl group would yield an alcohol.

Scientific Research Applications

8-ethyl-1-hydroxy-4,4,6-trimethyl-1-(2-oxopropyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-ethyl-1-hydroxy-4,4,6-trimethyl-1-(2-oxopropyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3,3-Trimethylindolenine: A structurally similar compound with different functional groups.

    3-ethyl-2,4,5-trimethylhexane: Another compound with a similar alkyl substitution pattern.

Uniqueness

8-ethyl-1-hydroxy-4,4,6-trimethyl-1-(2-oxopropyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is unique due to its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

6-ethyl-3-hydroxy-9,11,11-trimethyl-3-(2-oxopropyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C19H23NO3/c1-6-13-7-14-11(2)9-18(4,5)20-16(14)15(8-13)19(23,17(20)22)10-12(3)21/h7-9,23H,6,10H2,1-5H3

InChI Key

AYGLCUYXRORREL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C3C(=C1)C(C(=O)N3C(C=C2C)(C)C)(CC(=O)C)O

Origin of Product

United States

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